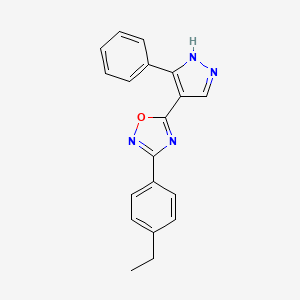
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, also known as EPPP, is a heterocyclic compound that is widely used in the synthesis of organic compounds. It is a versatile synthetic intermediate that can be used in a variety of applications, including medical, agricultural, and industrial. EPPP has some unique properties that make it attractive for a variety of uses, including its ability to act as an electron donor, a nucleophile, and an electrophile.
科学的研究の応用
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been used as a synthetic intermediate in the synthesis of a variety of organic compounds. In drug discovery, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been used as a starting material in the synthesis of a variety of potential drugs. In materials science, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been used as a starting material in the synthesis of a variety of polymers.
作用機序
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a versatile synthetic intermediate that can act as an electron donor, a nucleophile, and an electrophile. As an electron donor, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can donate electrons to form covalent bonds with other molecules. As a nucleophile, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can react with electrophiles to form covalent bonds. As an electrophile, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can react with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential biochemical and physiological effects in a variety of organisms, including humans, plants, and bacteria. In humans, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential anti-inflammatory and antioxidant effects. In plants, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential effects on plant growth and development. In bacteria, 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential antibacterial effects.
実験室実験の利点と制限
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One advantage of 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is that it is a versatile synthetic intermediate that can be used in a variety of applications. Another advantage of 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is that it is relatively stable and can be stored for long periods of time. A limitation of 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is that it is not a very reactive compound and may require additional reagents to drive the reaction.
将来の方向性
For 3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole include further research into its potential biochemical and physiological effects in humans, plants, and bacteria. Additionally, further research into its potential applications in drug discovery and materials science could be beneficial. Finally, further research into its reaction mechanism and the development of new synthetic methods could be beneficial.
合成法
3-(4-ethylphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the Ullmann reaction, the Curtius rearrangement, and the Cope rearrangement. The Ullmann reaction is a substitution reaction that involves the reaction of an aryl halide with an organometallic reagent to form a new carbon-carbon bond. The Curtius rearrangement is a rearrangement reaction that involves the conversion of an isocyanate to an isocyanide. The Cope rearrangement is a rearrangement reaction that involves the conversion of an aryl ester to an aryl amide.
特性
IUPAC Name |
3-(4-ethylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-2-13-8-10-15(11-9-13)18-21-19(24-23-18)16-12-20-22-17(16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDPWBJEHAKWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B6433782.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B6433789.png)
![2-(benzylsulfanyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6433791.png)
![5-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6433803.png)
![5-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6433805.png)
![N-(3-acetylphenyl)-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B6433813.png)
![2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6433814.png)
![methyl 4-[2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido]benzoate](/img/structure/B6433817.png)
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6433826.png)
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6433827.png)
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6433828.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboxamide](/img/structure/B6433836.png)
![N-[3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6433843.png)
![N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B6433872.png)